3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2. It is a derivative of beta-alanine, where the amino group is substituted with a pyridin-2-yl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-(pyridin-2-yl)propanoic acid hydrochloride typically involves the reaction of pyridine derivatives with beta-alanine. One common method includes the use of diethyl 2-acetamido-2-(pyridin-2-yl)malonate as a starting material, which undergoes hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles, while substitution reactions can produce various amides .
Scientific Research Applications
3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-3-(pyridin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target molecules, influencing their function and stability .
Comparison with Similar Compounds
- 3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride
- 3-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride
- 3-(Pyridin-2-ylamino)propanoic acid
Comparison: Compared to its analogs, 3-amino-3-(pyridin-2-yl)propanoic acid hydrochloride exhibits unique properties due to the position of the pyridine ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C8H11ClN2O2 |
---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
3-amino-3-pyridin-2-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;/h1-4,6H,5,9H2,(H,11,12);1H |
InChI Key |
SGVRDZOLEUNEQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(CC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.